Cas no 724444-40-0 (EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-)

EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl- structure
724444-40-0 structure
Product Name:EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-
CAS No:724444-40-0
MF:C22H26FN5O5
MW:459.47074842453
CID:831101
PubChem ID:54716246
Update Time:2025-04-19

EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl- Chemical and Physical Properties

Names and Identifiers

    • EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-
    • ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2...
    • EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]aze
    • N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide
    • CHEMBL408962
    • Ethanediamide,N1-[(10S)-2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-
    • DTXSID50716205
    • N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide
    • 724444-40-0
    • Bicyclic pyrimidinone, (S)-28c
    • BDBM22712
    • N-[(10S)-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4H,6H,7H,8H,9H,10H-pyrimido[1,2-a]azepin-10-yl]-N'',N'',N''''-trimethylethanediamide
    • Inchi: 1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1
    • InChI Key: WBQCKUNNRLRPOG-HNNXBMFYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(C1=C(C(N2CCCC[C@@H](C2=N1)N(C(C(N(C)C)=O)=O)C)=O)O)=O

Computed Properties

  • Exact Mass: 459.19179711g/mol
  • Monoisotopic Mass: 459.19179711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 878
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 123Ų
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.